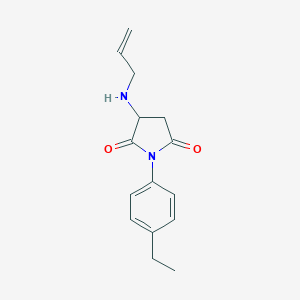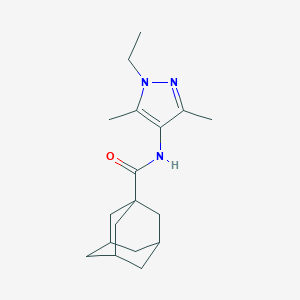
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea, also known as CCTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may contribute to the neuroprotective effects of this compound. Additionally, this compound has been shown to bind to certain receptors in the body, including the sigma-1 receptor and the imidazoline receptor. These interactions may contribute to the anti-tumor and cardiovascular protective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter systems. Additionally, this compound has been shown to have a protective effect on mitochondrial function, potentially contributing to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea in laboratory experiments is its relatively low toxicity compared to other compounds with similar effects. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound for researchers to use. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several potential future directions for research on 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea. One area of interest is the development of more potent and selective this compound analogs, which may have improved therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, further exploration of the potential side effects of this compound is needed to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves the reaction of cyclohexyl isocyanate with 2,2,6,6-tetramethylpiperidine-4-thione in the presence of a catalyst such as triethylamine. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has been studied for its potential applications in a variety of scientific research areas, including neuroprotection, cancer treatment, and cardiovascular disease. In neuroprotection, this compound has been shown to have a protective effect on neurons in the brain, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer treatment, this compound has been shown to have anti-tumor effects, potentially inhibiting the growth and spread of cancer cells. In cardiovascular disease, this compound has been shown to have a protective effect on the heart, potentially reducing the risk of heart attack and stroke.
Propriétés
Formule moléculaire |
C16H31N3S |
|---|---|
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C16H31N3S/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h12-13,19H,5-11H2,1-4H3,(H2,17,18,20) |
Clé InChI |
TYTDUOBGRQZZGV-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCCC2)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC(=S)NC2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

